molecular formula C8H9BrFNO2 B13313212 2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol

2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol

Cat. No.: B13313212
M. Wt: 250.06 g/mol
InChI Key: UHHZYPMVQBJTFS-UHFFFAOYSA-N
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Description

2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol is a chemical compound with the molecular formula C8H9BrFNO2 and a molecular weight of 250.07 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenoxy group, which is further connected to an ethan-1-ol moiety. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol typically involves the reaction of 2-amino-5-bromo-4-fluorophenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety. Industrial production may involve continuous flow reactors to optimize reaction conditions and yield.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides, sulfonamides, or other substituted derivatives.

Scientific Research Applications

2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromine, and fluorine groups allows it to form hydrogen bonds, halogen bonds, and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

  • 2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol
  • 2-(2-Amino-5-fluorophenoxy)ethan-1-ol
  • 2-(2-Amino-5-bromo-4-chlorophenoxy)ethan-1-ol

Comparison: 2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C8H9BrFNO2

Molecular Weight

250.06 g/mol

IUPAC Name

2-(2-amino-5-bromo-4-fluorophenoxy)ethanol

InChI

InChI=1S/C8H9BrFNO2/c9-5-3-8(13-2-1-12)7(11)4-6(5)10/h3-4,12H,1-2,11H2

InChI Key

UHHZYPMVQBJTFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)OCCO)N

Origin of Product

United States

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